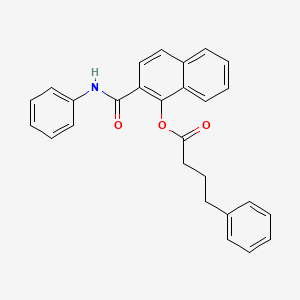
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is a complex organic compound that belongs to the class of naphthalenes and carbamates This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a phenylbutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-phenylbutanoic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or antifungal agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell lysis and death. The compound may also interfere with metabolic pathways critical for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene and carbamate structure but differ in the substitution pattern on the phenyl ring.
Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with potential antimicrobial properties.
Uniqueness
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with phenylcarbamoyl and phenylbutanoate groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H23NO3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(phenylcarbamoyl)naphthalen-1-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-25(17-9-12-20-10-3-1-4-11-20)31-26-23-16-8-7-13-21(23)18-19-24(26)27(30)28-22-14-5-2-6-15-22/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
InChI Key |
UJEYUZNFZNFBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



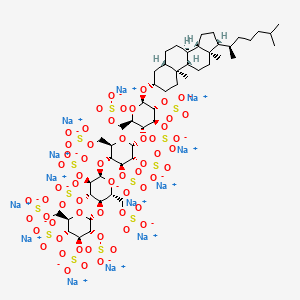

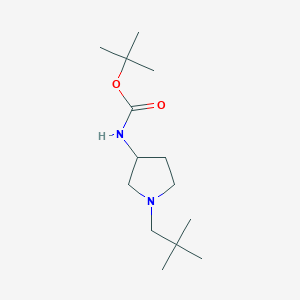
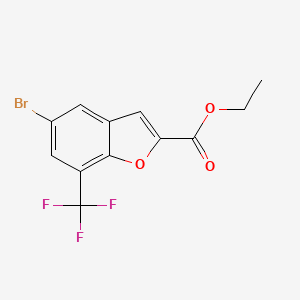
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)

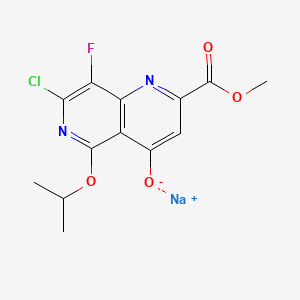
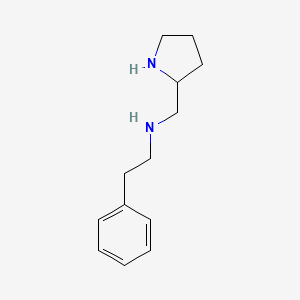

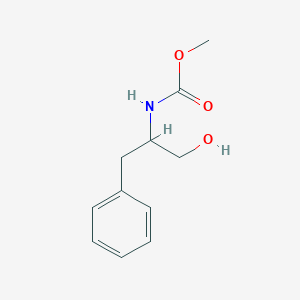
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)


